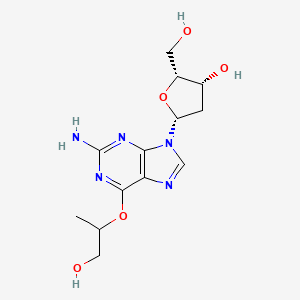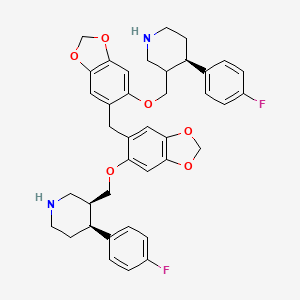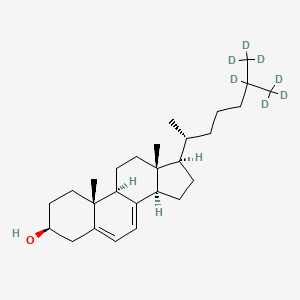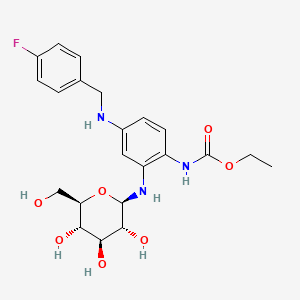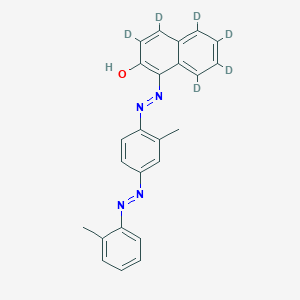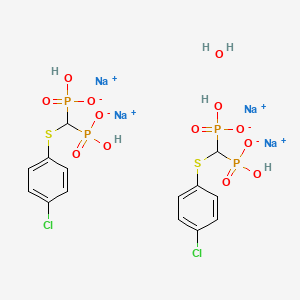![molecular formula C₈H₁₄ClNO B1146907 Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] Hydrochloride CAS No. 64148-68-9](/img/no-structure.png)
Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[1-azabicyclo[2.2.2]octane-3,2’-oxirane] Hydrochloride is a chemical compound with the molecular formula C8H14ClNO and a molecular weight of 175.66 . It is also known by the alternate name 1’-Azaspiro[oxirane-2,3’-bicyclo[2.2.2]octane] hydrochloride .
Molecular Structure Analysis
The molecular structure of Spiro[1-azabicyclo[2.2.2]octane-3,2’-oxirane] Hydrochloride consists of a spirocyclic system, where an oxirane (epoxide) ring is connected to a bicyclic octane ring system at one carbon . The hydrochloride indicates the presence of a chloride ion, which is associated with the molecule.Physical And Chemical Properties Analysis
Spiro[1-azabicyclo[2.2.2]octane-3,2’-oxirane] Hydrochloride has several notable physical and chemical properties . It has a boiling point of 250.7 °C at 760 mmHg, a flash point of 105.4 °C, and a vapor pressure of 0.017 mmHg at 25 °C. It also has an ACD/LogP value of 0.83, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity.Properties
| 64148-68-9 | |
Molecular Formula |
C₈H₁₄ClNO |
Molecular Weight |
175.66 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


